1,1-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]silinane-4-carboxylic acid
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Overview
Description
1,1-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]silinane-4-carboxylic acid is a useful research compound. Its molecular formula is C13H25NO4Si and its molecular weight is 287.431. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Functionalized Amino Acid Derivatives
A study conducted by Kumar et al. (2009) highlights the synthesis of a new series of functionalized amino acid derivatives, including N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide, which were evaluated for their in vitro cytotoxicity against human cancer cell lines. This research suggests that these compounds could be instrumental in designing new anticancer agents, with specific compounds demonstrating promising cytotoxicity against ovarian and oral cancers (Kumar et al., 2009).
N-tert-Butoxycarbonylation of Amines
The work by Heydari et al. (2007) focuses on the N-tert-butoxycarbonylation of amines using H3PW12O40 as an efficient, heterogeneous, and recyclable catalyst. This methodology facilitates the tert-butoxycarbonylation (Boc protection) of amines, a crucial step in peptide synthesis, highlighting the compound's relevance in synthesizing N-Boc protected amino acids, which are vital for peptide chain assembly and drug development (Heydari et al., 2007).
Development of Polyamides and Other Polymers
Research by Hsiao et al. (2000) into the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol presents another facet of the compound's utility. These polyamides, characterized by high thermal stability and solubility in various polar solvents, demonstrate the role of such chemical intermediates in developing new materials with potential applications in diverse fields, from electronics to coatings (Hsiao et al., 2000).
Novel Synthetic Methodologies
Umehara et al. (2016) developed a novel condensation reaction of carboxylic acids with non-nucleophilic N-heterocycles and anilides, utilizing di-tert-butyl dicarbonate (Boc2O) as a catalyst. This study exemplifies the compound's significance in enabling the synthesis of a wide range of non-nucleophilic nitrogen compounds, further broadening its applications in synthetic organic chemistry and drug synthesis (Umehara et al., 2016).
Mechanism of Action
Mode of Action
It is known that the compound contains a tert-butoxycarbonyl (boc) group . Boc is commonly used in peptide synthesis as a protective group for the N-terminus of amino acids . It prevents unwanted side reactions during the synthesis process, allowing for more precise control over the formation of peptide bonds .
Properties
IUPAC Name |
1,1-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]silinane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4Si/c1-12(2,3)18-11(17)14-13(10(15)16)6-8-19(4,5)9-7-13/h6-9H2,1-5H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLWGMATRUCIBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC[Si](CC1)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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